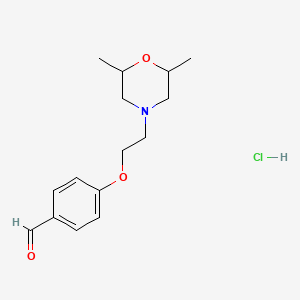
N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). It was developed by Merck & Co. and is currently under investigation for its potential therapeutic applications.
Mécanisme D'action
N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide works by stimulating the secretion of GH and IGF-1 through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced in the stomach and stimulates appetite and GH secretion. This compound mimics the action of ghrelin and binds to the ghrelin receptor, resulting in the secretion of GH and IGF-1.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include an increase in lean body mass, a decrease in fat mass, an improvement in bone density, and an increase in insulin sensitivity. It has also been shown to improve sleep quality and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide in lab experiments include its ability to stimulate GH and IGF-1 secretion without affecting other hormones such as cortisol and prolactin. It is also orally active and has a long half-life, making it convenient to administer. The limitations include its potential to cause insulin resistance and its effects on glucose metabolism.
Orientations Futures
For the research on N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide include investigating its potential therapeutic applications in conditions such as Alzheimer's disease, traumatic brain injury, and sarcopenia. It is also important to study its long-term safety and efficacy in humans. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological systems.
Méthodes De Synthèse
N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide can be synthesized using a multi-step process starting from 3-chloroaniline. The first step involves the conversion of 3-chloroaniline to 3-chloroacetanilide, which is then reacted with methylsulfonyl chloride to obtain N-(3-chlorophenyl)-3-methylsulfonylacetanilide. The final step involves the cyclization of N-(3-chlorophenyl)-3-methylsulfonylacetanilide with ammonium hydroxide to obtain this compound.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-3-(methylsulfonyl)benzamide has been studied for its potential therapeutic applications in various conditions such as growth hormone deficiency, osteoporosis, and muscle wasting. It has also been investigated for its anti-aging effects and its ability to improve cognitive function.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-20(18,19)13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMWERAZANTHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

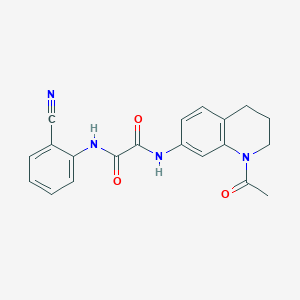
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2624670.png)
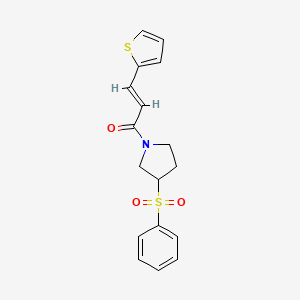
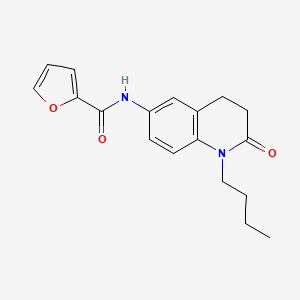

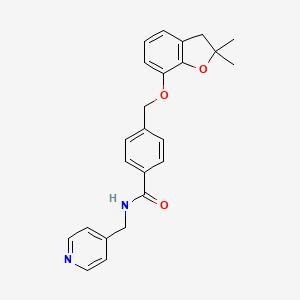

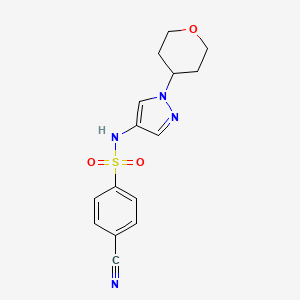
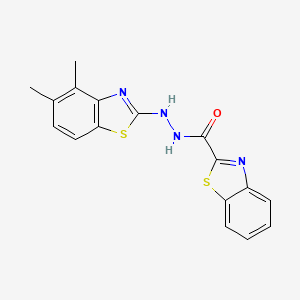
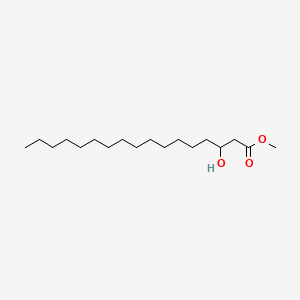
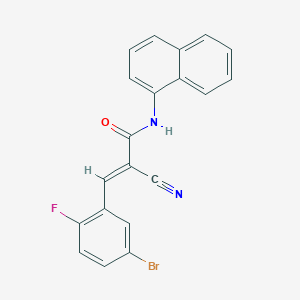
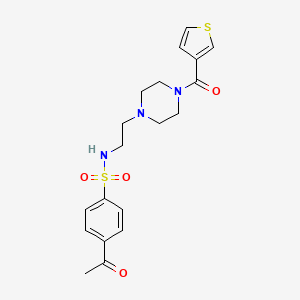
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
